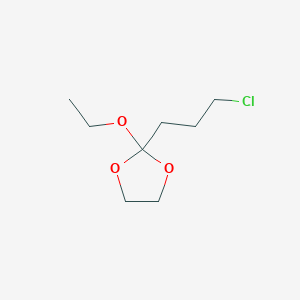
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C8H15ClO3. It is a masked γ-chlorobutyraldehyde and is used in various synthetic applications. This compound is known for its role in introducing the 3-(1,3-dioxolan-2-yl)propyl moiety, which is valuable in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 3-chloropropanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
化学反应分析
Types of Reactions
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted dioxolanes with various functional groups.
Oxidation: Products include γ-chlorobutyraldehyde and γ-chlorobutyric acid.
Reduction: Products include 3-chloropropanol and other reduced derivatives.
科学研究应用
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane involves its ability to act as a masked aldehyde. The compound can undergo hydrolysis to release γ-chlorobutyraldehyde, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another organosilane compound used in surface modification and as a coupling agent.
(3-Chloropropyl)triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, used in similar applications.
(3-Bromopropyl)trimethoxysilane: A bromine analog used for similar purposes.
Uniqueness
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is unique due to its dioxolane ring structure, which provides stability and reactivity that are advantageous in synthetic applications. Its ability to act as a masked aldehyde makes it particularly valuable in multi-step organic syntheses .
属性
分子式 |
C8H15ClO3 |
|---|---|
分子量 |
194.65 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C8H15ClO3/c1-2-10-8(4-3-5-9)11-6-7-12-8/h2-7H2,1H3 |
InChI 键 |
KEAQNKXGIKBCQW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(OCCO1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















